N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Description
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Properties
IUPAC Name |
2,4-dioxo-3-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)-1H-quinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-16(2)30-14-6-12-24-21(27)18-9-10-19-20(15-18)25-23(29)26(22(19)28)13-11-17-7-4-3-5-8-17/h3-5,7-10,15-16H,6,11-14H2,1-2H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRXHNPRTGEHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 405.48 g/mol. The compound features a tetrahydroquinazoline core which is known for its diverse pharmacological activities.
1. Anticancer Activity
Research indicates that compounds similar to N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
- Case Study : A study demonstrated that related quinazoline derivatives inhibited the growth of various cancer cell lines by inducing cell cycle arrest at the G1 phase.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 10 | Apoptosis induction |
| Compound B | Lung Cancer | 15 | Cell cycle arrest |
2. Anti-inflammatory Effects
N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline has shown potential anti-inflammatory effects through:
- Inhibition of Pro-inflammatory Cytokines : Studies suggest that the compound can downregulate TNF-alpha and IL-6 production in macrophages.
3. Neuroprotective Effects
The compound's neuroprotective properties have been explored in models of neurodegenerative diseases:
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
Mechanistic Studies
Recent studies have elucidated the mechanisms by which N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline exerts its biological effects:
- Cell Signaling Pathways : The compound has been found to modulate key signaling pathways such as PI3K/Akt and MAPK pathways involved in cell survival and proliferation.
Toxicity Studies
Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses:
- LD50 Studies : In rodent models, the LD50 was determined to be greater than 2000 mg/kg body weight.
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazoline-2,4-dione scaffold is typically constructed via cyclocondensation of anthranilic acid derivatives with urea or thiourea. For example:
- Methyl 2-amino-4-nitrobenzoate is reduced to methyl 2-amino-4-aminobenzoate using catalytic hydrogenation.
- Reaction with urea in refluxing acetic acid yields methyl 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate .
Key Reaction Conditions :
Introduction of the Phenethyl Group
Alkylation at position 3 is achieved using phenethyl bromide under basic conditions:
- The dione core is treated with NaH or K₂CO₃ in DMF to deprotonate the N3 position.
- Phenethyl bromide is added dropwise, yielding 3-phenethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione .
Optimization Notes :
Functionalization at Position 7: Carboxamide Formation
Hydrolysis of the Methyl Ester
The methyl ester at position 7 is hydrolyzed to the carboxylic acid:
- Methyl 3-phenethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is treated with 2N NaOH in MeOH/H₂O (1:1).
- Acidification with HCl precipitates 3-phenethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid .
Characterization Data :
Activation and Amide Coupling
The carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) for subsequent coupling with 3-isopropoxypropylamine :
- 3-Phenethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid (1 eq) is stirred with CDI (1.2 eq) in THF at 25°C for 2 hours.
- 3-Isopropoxypropylamine (1.5 eq) is added, and the mixture is refluxed for 6 hours.
Alternative Method :
- Conversion to the acid chloride using SOCl₂, followed by reaction with the amine in DCM with Et₃N as a base.
Yield Comparison :
| Activation Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| CDI | 78 | 98.5 |
| SOCl₂ | 82 | 97.8 |
Final Product Characterization
The title compound is isolated via column chromatography (SiO₂, EtOAc/hexane 3:1) and characterized spectroscopically:
¹H NMR (600 MHz, DMSO-d₆) :
- δ 8.12 (d, J = 8.4 Hz, 1H, H-5),
- δ 7.68 (s, 1H, H-8),
- δ 6.95–7.25 (m, 5H, phenethyl),
- δ 4.20 (t, J = 6.6 Hz, 2H, NCH₂),
- δ 3.50 (m, 1H, OCH(CH₃)₂),
- δ 1.15 (d, J = 6.0 Hz, 6H, (CH₃)₂CH).
HRMS (ESI) :
- Calculated for C₂₃H₂₈N₃O₄ [M+H]⁺: 418.1978.
- Found: 418.1975.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at N1 versus N3 was mitigated by:
Amide Bond Hydrolysis
Early attempts using HATU or EDCI coupling agents led to partial hydrolysis of the dione ring. CDI activation proved superior for preserving ring integrity.
Q & A
Q. What are the optimal synthetic routes for N-(3-isopropoxypropyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with cyclization of anthranilic acid derivatives to form the quinazoline core. Key steps include:
- Cyclization : Use formamide derivatives under acidic conditions (e.g., H₂SO₄) to form the tetrahydroquinazoline scaffold .
- Substituent Introduction : React with 3-isopropoxypropylamine and phenethyl groups via nucleophilic substitution or coupling reactions (e.g., EDC/HOBt for carboxamide formation) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Critical Factors : Temperature (60–80°C for cyclization), solvent polarity (DMF for coupling reactions), and catalyst choice (e.g., Pd/C for hydrogenation steps) significantly impact yield (typically 50–70%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 1.2–1.4 ppm for isopropoxypropyl methyl groups) .
- HRMS : Confirm molecular weight (calculated for C₂₅H₃₀N₄O₄: 474.52 g/mol) with <2 ppm error .
- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., anti-cancer vs. anti-inflammatory)?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Cell Line Variability : Test in multiple cell lines (e.g., HeLa, MCF-7, RAW 264.7) to assess tissue-specific effects .
- Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify IC₅₀ values and avoid false negatives from suboptimal concentrations .
- Mechanistic Studies : Use kinase profiling or RNA-seq to identify off-target interactions (e.g., COX-2 inhibition vs. EGFR modulation) .
Example : Inconsistent anti-inflammatory results may stem from differential NF-κB activation in macrophage vs. epithelial models .
Q. How does the isopropoxypropyl substituent influence regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The isopropoxypropyl group acts as an electron-donating substituent, directing electrophiles to the para position of the quinazoline ring.
- Experimental Validation : Bromination (NBS in CCl₄) yields 6-bromo derivatives, confirmed by X-ray crystallography .
- Computational Support : DFT calculations (B3LYP/6-31G*) show reduced electron density at C5/C7 positions due to steric and electronic effects .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer : Key challenges include:
- Conformational Flexibility : Use NOESY NMR or molecular dynamics simulations to study the isopropoxypropyl chain’s spatial orientation .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes, NADPH cofactor) to differentiate SAR contributions from pharmacokinetic factors .
- Fragment Replacement : Synthesize analogs (e.g., replacing phenethyl with benzyl) and compare IC₅₀ values in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
